N-{2-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]ethyl}acetamide
Overview
Description
N-{2-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]ethyl}acetamide, also known as BZPAA, is a compound that has gained significant attention in scientific research due to its unique chemical structure and potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-{2-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]ethyl}acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, this compound induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt pathway. In neurology, this compound reduces oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway. In immunology, this compound enhances the activity of natural killer cells by activating the JAK/STAT pathway and inhibiting the MAPK pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, it induces apoptosis, inhibits tumor growth, and reduces angiogenesis. In neurology, it reduces oxidative stress, inflammation, and neuronal damage. In immunology, it enhances the activity of natural killer cells, inhibits the production of pro-inflammatory cytokines, and modulates the immune response.
Advantages and Limitations for Lab Experiments
N-{2-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]ethyl}acetamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, it also has some limitations, such as its low bioavailability, potential toxicity at high doses, and limited studies on its pharmacokinetics and pharmacodynamics.
Future Directions
There are several future directions for the research on N-{2-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]ethyl}acetamide, including its optimization as a therapeutic agent, its combination with other drugs for synergistic effects, its use as a diagnostic tool for cancer and neurological disorders, and its exploration as a potential immunomodulatory agent. Further studies are needed to fully understand its mechanism of action, pharmacokinetics, and toxicity profile.
Scientific Research Applications
N-{2-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]ethyl}acetamide has been extensively studied for its potential therapeutic applications in various fields such as cancer research, neurology, and immunology. It has been shown to have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In neurology, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation. It has also been shown to modulate the immune system by enhancing the activity of natural killer cells and inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-[2-[1-(3-phenylpropyl)benzimidazol-2-yl]ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-16(24)21-14-13-20-22-18-11-5-6-12-19(18)23(20)15-7-10-17-8-3-2-4-9-17/h2-6,8-9,11-12H,7,10,13-15H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWNETKIOOMSOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=NC2=CC=CC=C2N1CCCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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